methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 3-(4-hydroxyphenyl)propanoate is a useful synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .
Synthesis Analysis
The synthesis of methyl 3-(4-hydroxyphenyl)propanoate has been reported in the literature . For instance, it was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .Molecular Structure Analysis
The molecular formula of methyl 3-(4-hydroxyphenyl)propanoate is C10H12O3 . Its molecular weight is 180.203 g/mol . The InChI Key is XRAMJHXWXCMGJM-UHFFFAOYSA-N .Chemical Reactions Analysis
Methyl 3-(4-hydroxyphenyl)propanoate has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens . It modulates the expression of phenylpropanoid metabolism-related genes in perilla roots and leaves .Physical and Chemical Properties Analysis
Methyl 3-(4-hydroxyphenyl)propanoate is soluble in chloroform and methanol . Its melting point ranges from 39 to 41 °C .Scientific Research Applications
Asymmetric Synthesis : A novel method for asymmetric synthesis of this compound was developed using hydrolytic kinetic resolution, indicating its potential in precise pharmaceutical synthesis (Narsaiah & Kumar, 2011).
Synthetic Routes and Derivatives : Research has been conducted on various synthetic routes for producing derivatives of this compound, demonstrating its versatility in chemical synthesis (Tye & Skinner, 2002).
Antimicrobial Activity : Some derivatives containing this compound have shown good antimicrobial activity against bacteria like Staphylococcus aureus and fungi such as Candida tenuis, highlighting its potential in antimicrobial applications (Mickevičienė et al., 2015).
Anti-inflammatory Activities : Novel phenolic compounds related to this compound were identified with modest inhibitory effects on LPS-induced NO production in cells, suggesting anti-inflammatory properties (Ren et al., 2021).
Biocatalysis : It has been used as an intermediate in the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, showcasing its role in biotechnological processes (Li et al., 2013).
Biodegradable Polymers : The compound has been used in the fabrication of potentially biodegradable poly(ester-amide)s based on tyrosine amino acid, indicating its application in environmentally friendly materials (Abdolmaleki et al., 2011).
Mechanism of Action
Target of Action
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate, primarily targets the root system architecture (RSA) of plants . It functions as a nitrification inhibitor, modulating plant growth and RSA by inhibiting primary root elongation and promoting lateral root formation .
Mode of Action
The compound interacts with its targets by interfering with auxin signaling via the nitric oxide (NO) / reactive oxygen species (ROS) pathway . It inhibits primary root elongation in plants like Arabidopsis by elevating the levels of auxin expression and signaling . This is achieved by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Biochemical Pathways
The compound affects the carbon/nitrogen metabolism and secondary metabolism pathways . It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Result of Action
The compound modulates root system architecture (RSA) and metabolite profiles . It reduces primary root growth but markedly induces lateral root formation in plants like perilla seedlings . Furthermore, the compound significantly induces the accumulation of glucosinolates in roots, suggesting its diverse functions in modulating plant growth, development, and stress tolerance .
Safety and Hazards
Future Directions
Methyl 3-(4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It improves the contents of medicinal ingredients in perilla plants, suggesting that its application may represent a useful strategy for medicinal plant cultivation .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIQEIHSKHWXLM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245485 | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-65-3 | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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